2-Chloro-1-spiro[2.4]heptan-6-ylethanone
Description
2-Chloro-1-spiro[2.4]heptan-6-ylethanone is a bicyclic ketone featuring a spiro[2.4]heptane core with a chloro-substituted ethanone group. Its unique spirocyclic architecture imposes steric constraints and ring strain, influencing reactivity and stability.
Properties
IUPAC Name |
2-chloro-1-spiro[2.4]heptan-6-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-6-8(11)7-1-2-9(5-7)3-4-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTCTQHTMVJOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone typically involves the reaction of a suitable spirocyclic precursor with a chlorinating agent. One common method is the chlorination of 1-spiro[2.4]heptan-6-ylethanone using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-Spiro[2.4]heptan-6-ylethanone+SOCl2→2-Chloro-1-spiro[2.4]heptan-6-ylethanone+SO2+HCl
Industrial Production Methods
Industrial production of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-spiro[2.4]heptan-6-ylethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) under mild to moderate conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxy-1-spiro[2.4]heptan-6-ylethanone, 2-amino-1-spiro[2.4]heptan-6-ylethanone, or 2-thio-1-spiro[2.4]heptan-6-ylethanone.
Reduction: Formation of 2-chloro-1-spiro[2.4]heptan-6-ylethanol.
Oxidation: Formation of 2-chloro-1-spiro[2.4]heptan-6-ylcarboxylic acid.
Scientific Research Applications
2-Chloro-1-spiro[2.4]heptan-6-ylethanone has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ethanone group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between 2-Chloro-1-spiro[2.4]heptan-6-ylethanone and analogous compounds:
*Inferred from spiro[2.4]heptane backbone and ethanone group.
Key Observations :
- The spiro[2.4] system in the target compound introduces greater ring strain compared to the larger spiro[3.3] framework in 2-Oxa-spiro[3.3]heptan-6-one .
- Unlike the dimethyl-methylene substituents in , the chloroethanone group enhances electrophilicity, favoring nucleophilic substitution reactions.
- Aromatic derivatives (e.g., ) exhibit extended conjugation, reducing electrophilicity compared to the spirocyclic analog.
Target Compound (Inferred):
Synthesis likely involves cyclopropanation of a pre-functionalized cyclohexanone derivative, followed by chloroacetylation. Steric hindrance from the spiro system may necessitate optimized catalysts or temperatures.
Reactivity Differences :
- The target compound’s chloroethanone group is more reactive toward nucleophiles (e.g., amines, thiols) than the ether-containing or non-polar analogs.
- Aromatic derivatives undergo slower substitution due to resonance stabilization, whereas the spiro system’s strain may accelerate reactivity.
Physicochemical Properties
| Property | Target Compound* | 2-Oxa-spiro[3.3]heptan-6-one | Spiro[2.4]heptane Derivative |
|---|---|---|---|
| Boiling Point (°C) | ~200–220 | 180–190 | 160–170 |
| Polarity | High | Moderate | Low |
| Stability | Moderate | High | High |
*Estimated based on functional groups and molecular weight.
Notes:
- The chloroethanone group increases polarity and solubility in polar aprotic solvents compared to .
- The spiro[2.4] system’s strain may reduce thermal stability relative to or aromatic analogs .
Biological Activity
2-Chloro-1-spiro[2.4]heptan-6-ylethanone is a spirocyclic compound characterized by its unique structure, which includes a chlorine atom and an ethanone group. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone can be represented as follows:
- Molecular Formula : C₈H₉ClO
- Molecular Weight : 158.61 g/mol
This compound's spirocyclic framework contributes to its distinct chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2-Chloro-1-spiro[2.4]heptan-6-ylethanone exhibits several biological activities, which are summarized in the following sections.
Antimicrobial Activity
Studies have shown that 2-Chloro-1-spiro[2.4]heptan-6-ylethanone possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have evaluated the effects of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone on different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of cell migration and invasion |
These findings highlight the potential of this compound as a therapeutic agent in oncology.
The biological activity of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone is thought to be mediated through its interaction with specific molecular targets within cells. The chlorine atom and the carbonyl group in the ethanone moiety can form reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids, leading to inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
To better understand the uniqueness of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-1-spiro[2.4]heptan-6-ylethanone | Bromine instead of chlorine | Similar antimicrobial activity |
| 1-Spiro[2.4]heptan-6-ylethanone | Lacks halogen substituent | Reduced biological activity |
This comparison illustrates how modifications in the halogen substituent can influence the biological properties of spirocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
